Angoletin
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Overview
Description
Angoletin, also known as on-iii compound, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-1-propanone is a member of chalcones.
Scientific Research Applications
Anti-Angiogenic Potential in Cancer Treatment
Angoletin, particularly in the form of scopoletin, has shown promise in cancer research due to its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Scopoletin inhibits angiogenesis, making it a potential candidate for cancer therapeutics. It suppresses microvessel sprouting and inhibits vascularization in tumor models, thereby reducing tumor growth (Tabana et al., 2016). Additionally, scopoletin derivatives have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines, showing significant activities in vitro and in vivo (Cai et al., 2013).
Angiogenesis-Related Disease Treatment
The anti-angiogenic properties of scopoletin also make it a potential treatment for diseases where angiogenesis plays a critical role, such as rheumatoid arthritis and diabetic retinopathy. Studies have demonstrated scopoletin’s effectiveness in reducing angiogenesis in synovial tissues, thereby ameliorating symptoms of rat adjuvant-induced arthritis (Pan et al., 2009).
Therapeutic Angiogenesis
Conversely, angiopoietin-1 (Ang1), a molecule related to angiogenesis, has been identified as having a protective role in vascular diseases. It enhances endothelial cell survival and can be beneficial in conditions requiring therapeutic angiogenesis, like in ischemic heart diseases and wound healing. COMP-Ang1, a designed variant of Ang1, has shown improved efficacy in promoting angiogenesis and vascular stabilization (Cho et al., 2004).
Target for Antiangiogenic Therapy
The angiopoietin-TIE pathway, to which Ang1 belongs, is a crucial target in the development of antiangiogenic therapies for cancer, ocular diseases, and potentially for vascular diseases like atherosclerosis and diabetes. Drugs targeting this pathway aim to complement existing therapies and offer new options for treatment (Saharinen et al., 2017).
Properties
CAS No. |
76444-55-8 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |
InChI Key |
HBRYKWADRULLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
76444-55-8 | |
Pictograms |
Environmental Hazard |
Synonyms |
2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone angoletin ON-III compound |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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